

Structural Validation of 6-Bromobenzo[d]isothiazole: A Comparative Analytical Guide

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Compound of Interest

Compound Name: 6-Bromobenzo[d]isothiazole

CAS No.: 877265-23-1

Cat. No.: B1341809

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Strategic Overview: The Regioisomer Trap

Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

In the development of kinase inhibitors and P2Y1 antagonists, the benzo[d]isothiazole scaffold serves as a critical pharmacophore. However, the introduction of a halogen at the 6-position presents a classic regiochemical ambiguity.

When synthesizing or sourcing **6-bromobenzo[d]isothiazole**, the primary risk is not chemical purity, but regioisomerism. The 5-bromo and 6-bromo isomers possess identical molecular weights (MW 214.08) and strikingly similar polarities, often co-eluting in standard LC-MS methods. Furthermore, both isomers display an "AMX" spin system in ¹H NMR (three aromatic protons with distinct couplings), making standard 1D NMR insufficient for a definitive assignment without careful coupling constant analysis.

This guide outlines a self-validating analytical workflow to unambiguously distinguish the 6-bromo isomer from its 4-, 5-, and 7-bromo analogs, prioritizing Nuclear Overhauser Effect

(NOE) spectroscopy as the "smoking gun" for structural confirmation.

Comparative Methodology: Selecting the Right Tool

The following table objectively compares analytical techniques for resolving the 6-bromo regioisomer.

Technique	Diagnostic Power	Resource Cost	Verdict
LC-MS (Low Res)	Low	Low	Ineffective. Cannot distinguish regioisomers (same m/z).
1D 1H NMR	Medium-High	Low	Ambiguous. Requires precise coupling constant () analysis. Risk of misinterpretation if signals overlap.
13C NMR	Medium	Medium	Supportive. C-Br carbon shift is diagnostic but relies on accurate prediction models.
1D NOE / 2D NOESY	High (Gold Standard)	Medium	Definitive. Establishes spatial connectivity between the isothiazole ring (H3) and the benzene ring (H4).
X-Ray Crystallography	Absolute	High	Overkill. Reserved for final candidate confirmation, not routine intermediate checks.

The "Smoking Gun" Protocol: NOE-Based Logic

The definitive structural proof relies on the spatial proximity of the isothiazole proton (H3) to the benzene ring proton at position 4 (H4).

The Structural Logic

In benzo[d]isothiazole:

- H3 (Isothiazole ring) is a singlet, typically deshielded (8.5 – 9.0 ppm).
- H4 is the only proton on the benzene ring spatially close enough to H3 to show a strong NOE signal.

The Decision Matrix

To confirm **6-Bromobenzo[d]isothiazole**, we analyze the splitting pattern of the proton that shows an NOE correlation with H3.

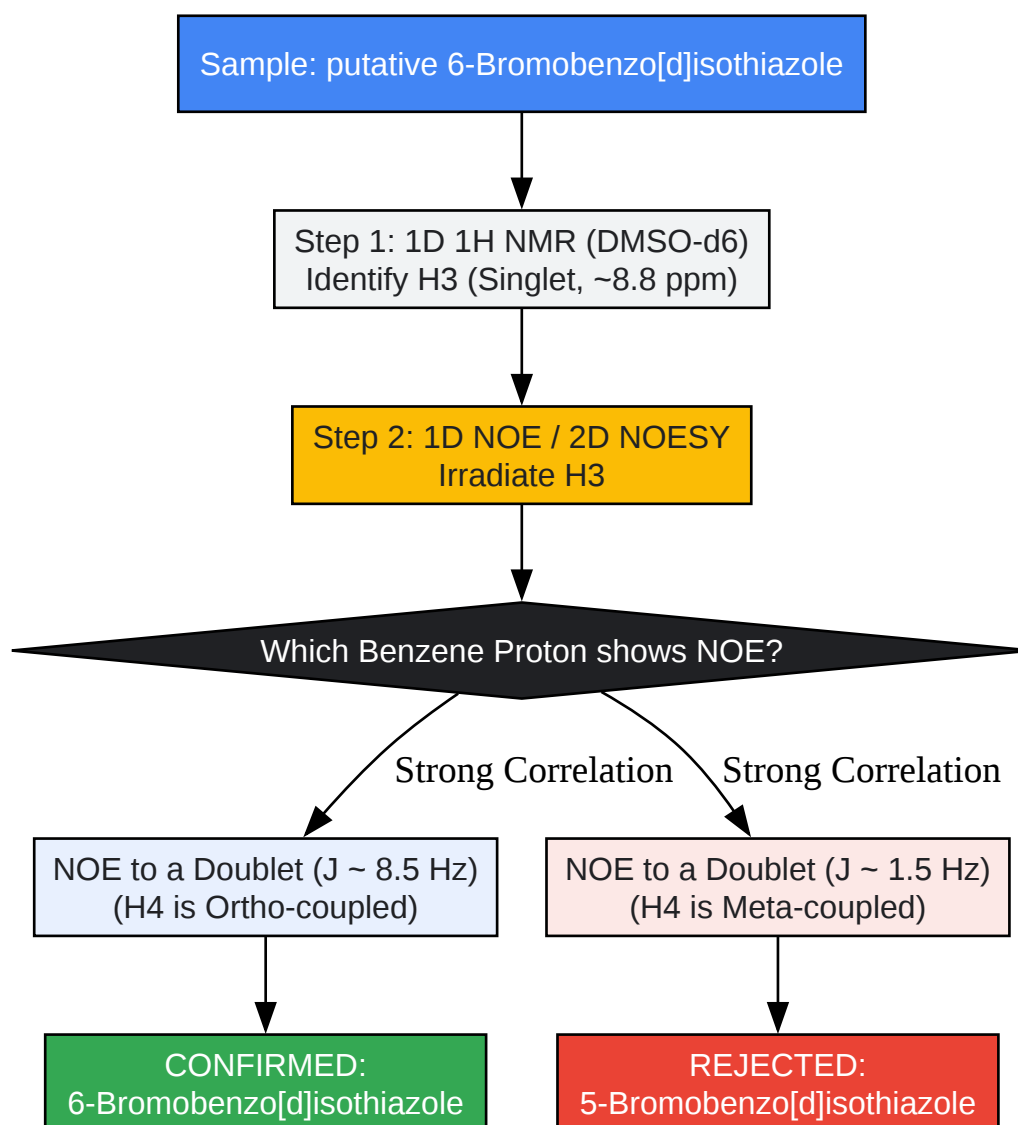
- Irradiate H3 (or look for the cross-peak in NOESY).
- Observe H4: Which aromatic proton responds?
- Analyze H4 Splitting:
 - Scenario A (6-Bromo Isomer): H4 is ortho to H5. Therefore, H4 appears as a Doublet with a large coupling constant (Hz).
 - Scenario B (5-Bromo Isomer): H4 is meta to H6. Therefore, H4 appears as a Doublet with a small coupling constant (Hz).

“

Conclusion: If H3 correlates to a large-splitting doublet, you have the 6-Bromo isomer.

Experimental Workflow Visualization

The following diagram illustrates the decision logic for confirming the structure.



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Caption: Analytical decision tree utilizing H3-H4 spatial proximity to distinguish 6-bromo and 5-bromo regioisomers.

Detailed Experimental Procedures

A. Sample Preparation for NMR[1]

- Solvent: DMSO-

is preferred over CDCl₃

to prevent signal overlap and ensure sharp peaks for the isothiazole nitrogen-adjacent protons.

- Concentration: Prepare a solution of

10-15 mg of compound in 0.6 mL solvent.

- Degassing (Critical for NOE): Dissolved oxygen is paramagnetic and accelerates relaxation, quenching NOE signals. Flush the NMR tube with nitrogen or argon for 2 minutes prior to acquisition.

B. ¹H NMR Acquisition Parameters

- Frequency: 400 MHz minimum (600 MHz preferred for clear separation of AMX patterns).
- Spectral Width: -2 to 14 ppm.
- Scans: 16-32 scans are usually sufficient.
- Processing: Apply an exponential line broadening (LB) of 0.3 Hz.

C. Data Interpretation (Simulated Reference Data)

The following table provides the expected chemical shifts and coupling constants for the 6-Bromo isomer compared to the 5-Bromo isomer.

Proton Position	6-Bromo Isomer (Target)	5-Bromo Isomer (Impurity)	Distinction Logic
H3 (Isothiazole)	8.80 (s, 1H)	8.80 (s, 1H)	Anchor Point. Used for NOE irradiation.
H4	8.15 (d, Hz)	8.30 (d, Hz)	KEY: H4 is ortho to H5 in 6-Br; meta to H6 in 5-Br.
H5	7.65 (dd, Hz)	—	H5 is present in 6-Br; absent in 5-Br.
H6	—	7.70 (dd, Hz)	H6 is absent in 6-Br; present in 5-Br.
H7	8.35 (d, Hz)	8.05 (d, Hz)	H7 is meta-isolated in 6-Br; ortho-coupled in 5-Br.

Note: Chemical shifts (

) are approximate and solvent-dependent. Coupling constants (

) are the reliable metric.

D. Synthesis Note (Context)

If synthesizing this compound via the cyclization of 2-mercaptobenzaldehyde derivatives (or oxidative cyclization of 2-aminobenzenethiols), the regiochemistry is determined by the starting material. However, if using electrophilic bromination on the parent benzo[d]isothiazole, a mixture of 5-bromo and 7-bromo isomers is common due to directing effects, making the 6-bromo isomer difficult to access via direct halogenation. This necessitates the NOE check to ensure the starting material was correct or the rearrangement did not occur [1, 2].

References

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Sources

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